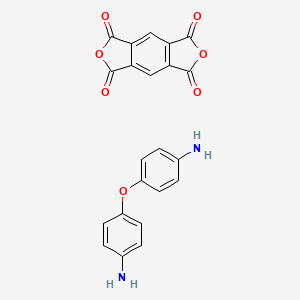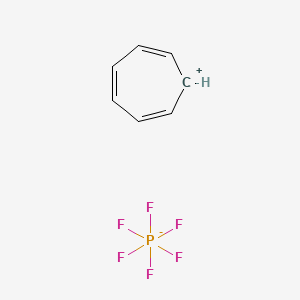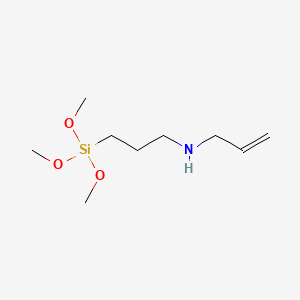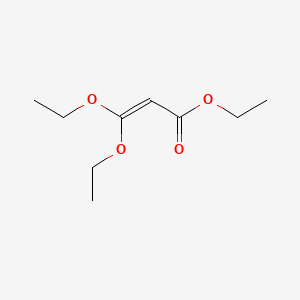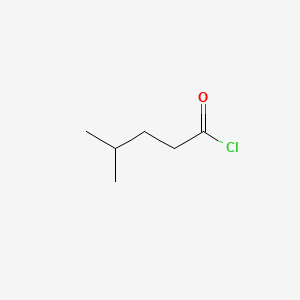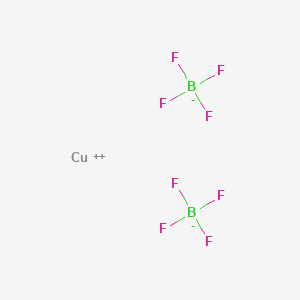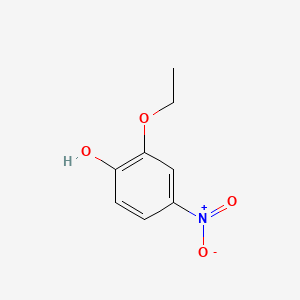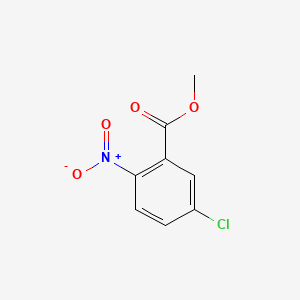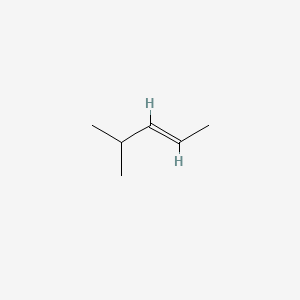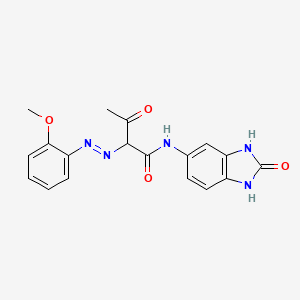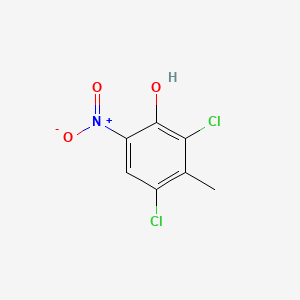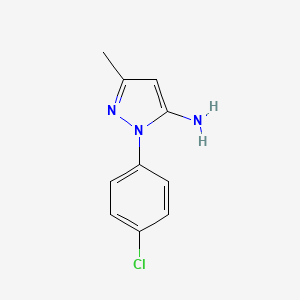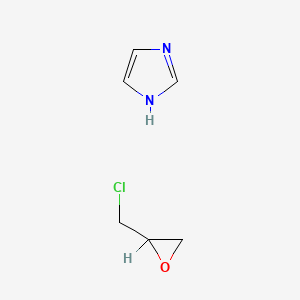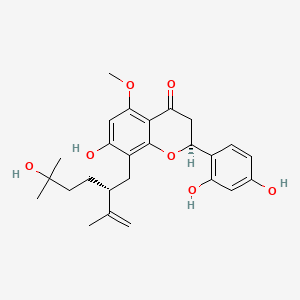
苦参碱
描述
库拉林醇: 是一种天然黄烷酮化合物,从植物槐树的根中分离得到。 它以其多样的药理特性而闻名,包括抗炎、抗氧化和酪氨酸酶抑制活性 . 库拉林醇的化学结构包含一个三羟基黄烷酮骨架,以及其他有助于其生物活性的官能团 .
科学研究应用
库拉林醇具有广泛的科学研究应用,包括:
作用机制
库拉林醇通过各种分子靶标和途径发挥其作用:
生化分析
Biochemical Properties
Kurarinol plays a crucial role in biochemical reactions, particularly in the inhibition of tyrosinase activity. Tyrosinase is an enzyme involved in the production of melanin, and Kurarinol has been shown to inhibit its activity effectively. . Kurarinol interacts with tyrosinase by binding to its active site, thereby preventing the enzyme from catalyzing the oxidation of tyrosine to melanin. Additionally, Kurarinol has been found to interact with other enzymes and proteins, such as soluble epoxide hydrolase, which is involved in the metabolism of epoxyeicosatrienoic acids .
Cellular Effects
Kurarinol exerts various effects on different types of cells and cellular processes. In melanoma cells, Kurarinol has been shown to inhibit melanin synthesis, which is a critical process in the development of pigmentation disorders . Furthermore, Kurarinol influences cell signaling pathways by activating nuclear factor erythroid 2-related factor 2, a key transcription factor that regulates the antioxidant defense system . This activation leads to increased expression of antioxidant enzymes, such as heme oxygenase-1, which helps protect cells from oxidative stress. Kurarinol also affects gene expression by modulating the activity of transcription factors and signaling molecules involved in inflammation and cell survival.
Molecular Mechanism
The molecular mechanism of Kurarinol involves several key interactions at the molecular level. Kurarinol binds to the active site of tyrosinase, inhibiting its enzymatic activity and preventing melanin synthesis . Additionally, Kurarinol acts as an uncompetitive inhibitor of soluble epoxide hydrolase, which is involved in the metabolism of epoxyeicosatrienoic acids . This inhibition leads to increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory and neuroprotective effects. Kurarinol also activates nuclear factor erythroid 2-related factor 2 by promoting its translocation to the nucleus, where it binds to antioxidant response elements in the DNA and induces the expression of antioxidant enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kurarinol have been observed to change over time. Kurarinol is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as pH, temperature, and exposure to light. Long-term studies have shown that Kurarinol can exert sustained effects on cellular function, including prolonged inhibition of tyrosinase activity and sustained activation of nuclear factor erythroid 2-related factor 2 . Degradation of Kurarinol over time can lead to a decrease in its efficacy, highlighting the importance of proper storage and handling in experimental settings.
Dosage Effects in Animal Models
The effects of Kurarinol vary with different dosages in animal models. At low to moderate doses, Kurarinol has been shown to exert beneficial effects, such as reducing inflammation and protecting against oxidative stress . At high doses, Kurarinol can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects of Kurarinol plateau at certain dosages, and further increases in dosage do not result in additional benefits. These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Kurarinol is involved in several metabolic pathways, including the metabolism of epoxyeicosatrienoic acids by soluble epoxide hydrolase . Kurarinol inhibits soluble epoxide hydrolase, leading to increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory and neuroprotective effects. Additionally, Kurarinol can influence metabolic flux by modulating the activity of enzymes involved in oxidative stress and inflammation. The interaction of Kurarinol with these enzymes and cofactors highlights its potential as a therapeutic agent for various diseases.
Subcellular Localization
The subcellular localization of Kurarinol is critical for its activity and function. Kurarinol can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Kurarinol can localize to the nucleus, where it activates nuclear factor erythroid 2-related factor 2 and induces the expression of antioxidant enzymes . The subcellular localization of Kurarinol can also affect its interactions with other biomolecules and its overall efficacy as a therapeutic agent.
准备方法
合成路线和反应条件: 库拉林醇可以通过各种化学反应合成,这些反应涉及黄烷酮前体。 一种常见的方法是使用黄烷酮衍生物,这些衍生物经过羟基化和甲基化反应生成库拉林醇 . 反应条件通常包括使用特定的催化剂和溶剂来促进所需的转化。
工业生产方法: 库拉林醇的工业生产通常涉及从槐树根中提取。 提取过程包括溶剂提取、纯化和结晶等步骤,以获得纯净的库拉林醇 . 高效液相色谱 (HPLC) 等先进技术用于确保最终产品的纯度和质量。
化学反应分析
反应类型: 库拉林醇经历各种化学反应,包括:
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和烷基化剂等试剂用于取代反应。
主要生成物:
氧化: 醌类衍生物。
还原: 二氢黄烷酮衍生物。
取代: 各种取代的黄烷酮衍生物。
相似化合物的比较
库拉林醇与其他类似的黄烷酮化合物进行比较,例如:
槐树黄烷酮G: 两种化合物都表现出很强的酪氨酸酶抑制活性,但库拉林醇具有独特的竞争性抑制机制.
类似化合物
- 槐树黄烷酮G
- 库拉林酮
- 库拉里丁醇
- 三叶草苷
库拉林醇因其强大的生物活性及其独特的分子结构而脱颖而出,使其成为各种科学和工业应用的宝贵化合物。
属性
IUPAC Name |
2-(2,4-dihydroxyphenyl)-7-hydroxy-8-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-5-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O7/c1-14(2)15(8-9-26(3,4)31)10-18-20(29)12-23(32-5)24-21(30)13-22(33-25(18)24)17-7-6-16(27)11-19(17)28/h6-7,11-12,15,22,27-29,31H,1,8-10,13H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUPAAIHKAIUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966917 | |
| Record name | 2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-[5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl]-5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855746-98-4, 52482-99-2 | |
| Record name | Kurarinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0855746984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-[5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl]-5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


